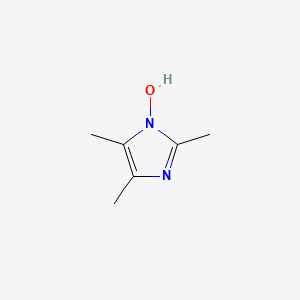![molecular formula C10H10N2O4 B12006787 N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide CAS No. 89260-48-0](/img/structure/B12006787.png)
N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide is an organic compound with the molecular formula C10H10N2O4 It is characterized by the presence of a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide typically involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenyl group may play a role in modulating the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(3-nitrophenyl)acetamide: Shares the nitrophenyl group but lacks the oxoethyl moiety.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a hydroxyl group in addition to the nitrophenyl group.
N-(2-hydroxy-5-nitrosophenyl)acetamide: Features a nitroso group instead of a nitro group.
Uniqueness: N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide is unique due to the presence of both the nitrophenyl and oxoethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89260-48-0 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[2-(3-nitrophenyl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-6-10(14)8-3-2-4-9(5-8)12(15)16/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
ATKJOCFFJSSDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



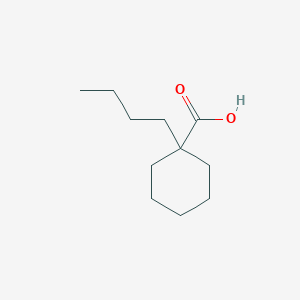
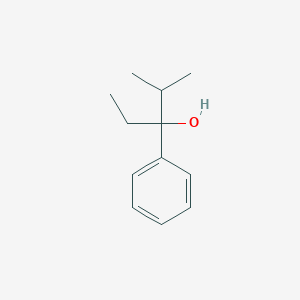
![5-(4-tert-butylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006734.png)
![2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B12006740.png)
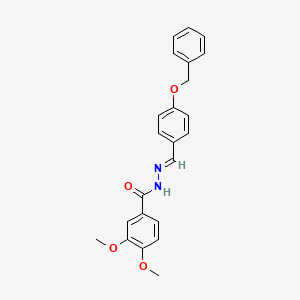
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12006747.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006756.png)
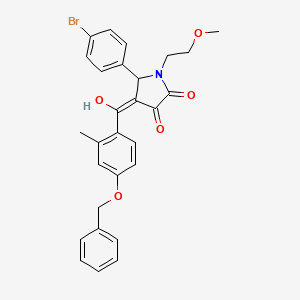


![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)
![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)
